molecular formula C15H13ClN2O B2527854 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole CAS No. 388574-61-6

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole

Cat. No. B2527854
CAS RN: 388574-61-6
M. Wt: 272.73
InChI Key: OYWPBUVWLRGAPQ-UHFFFAOYSA-N
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Description

Imidazoles are important heterocyclic compounds used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . They display a variety of biological characteristics, including antidiabetic properties . They are also found in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), and others .


Synthesis Analysis

Imidazoles can be synthesized using various methods. A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of imidazoles can be elucidated using various spectroscopic techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, in the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles can be obtained . In the absence of ketenimines, 1,4-disubstituted imidazole can be produced through cyclodimerization of TosMIC .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazoles are essential scaffolds in pharmaceuticals due to their diverse biological activities. Researchers have explored the potential of 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole as a pharmacophore. Some notable applications include:

Cancer Research

Imidazoles have attracted attention in cancer studies. Researchers have investigated 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole derivatives for their effects on gene activation in ERα-positive breast cancer cells .

Organic Synthesis and Methodology

The regiocontrolled synthesis of substituted imidazoles remains an active area of research. Although direct studies on this compound are scarce, understanding its reactivity and bond formation can contribute to the development of efficient synthetic methods .

Future Directions

Imidazoles have a wide range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . They can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future directions in the research of imidazole compounds could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications .

properties

IUPAC Name

2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPBUVWLRGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole

Synthesis routes and methods

Procedure details

To a round bottomed flask was added 2-chloro-1H-benzo[d]imidazole (1.000 g, 6.55 mmol), 1-(chloromethyl)-4-methoxybenzene (1.540 g, 9.83 mmol), and potassium carbonate (1.359 g, 9.83 mmol) in DMF (21.85 mL) to stir overnight. Reaction was allowed to cool to room temperature. The reaction mixture was diluted with water and extracted with DCM. The organic extract was washed with water, brine, dried with magnesium sulfate, filtered, and concentrated to provide 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. MS (ESI, pos. ion) m/z: 273.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.359 g
Type
reactant
Reaction Step One
Name
Quantity
21.85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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